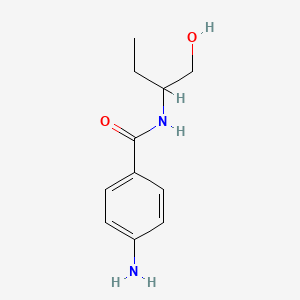

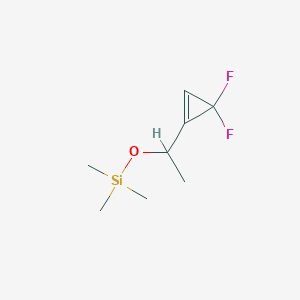

![molecular formula C8H11ClN2 B2453051 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 21718-98-9](/img/structure/B2453051.png)

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of molecules known as pyrrolopyridines, which are heterocyclic aromatic organic compounds . These compounds have been studied for their potential antileishmanial and anticancer properties.

Synthesis Analysis

Pyrrolopyridine derivatives can be synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound has been a subject of various synthesis methods, revealing its versatility in chemical reactions. Vilches-Herrera et al. (2013) described an efficient route for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, incorporating tetrahedral fragments and 4-spiro-frameworks from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds (Vilches-Herrera et al., 2013). Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, showcasing a method applicable for different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).

Crystal Structure Analysis

Selig et al. (2009) studied the crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, revealing a three-dimensional network stabilized by π–π interactions, providing insights into its structural characteristics (Selig et al., 2009).

Biological Effects and Pharmaceutical Applications

Carbone et al. (2013) synthesized new nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, and evaluated their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). They discovered that some compounds acted as cyclin-dependent kinase 1 inhibitors and effectively reduced DMPM cell proliferation, induced apoptotic response, and inhibited tumor volume in mouse models (Carbone et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride, also known as EN300-27698904, are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

this compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of these downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in certain cancer cells . It also significantly inhibits the migration and invasion of these cells .

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-6-2-4-9-8-7(6)3-5-10-8;/h2,4H,3,5H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBRSQJRJKPFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC2=NC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2452968.png)

![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2452972.png)

![1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452975.png)

![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)

![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)

![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)

![Tris[4'-(2-thienyl)-4-biphenylyl]amine](/img/structure/B2452987.png)

![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)